molecular formula C7H8ClN B123268 4-Chloro-3,5-dimethylpyridine CAS No. 143798-73-6

4-Chloro-3,5-dimethylpyridine

Cat. No. B123268
M. Wt: 141.6 g/mol
InChI Key: KQZPYCAYJQTSMV-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN . It is also known by other names such as 4-chloro-3,5-dimethyl-pyridine and 4-chloro-3,5-lutidine .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-dimethylpyridine consists of a pyridine ring with chlorine and methyl groups attached. The InChI code is InChI=1S/C7H8ClN/c1-5-3-9-4-6 (2)7 (5)8/h3-4H,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3,5-dimethylpyridine are not detailed in the search results, pyridine derivatives are known to be important in various chemical reactions .


Physical And Chemical Properties Analysis

4-Chloro-3,5-dimethylpyridine has a molecular weight of 141.60 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 84.9 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Synthesis Processes

4-Chloro-3,5-dimethylpyridine is involved in various chemical synthesis processes. For example, it is used in the synthesis of 4-Chloro-2,3-dimethylpyridine-N-oxide through oxidation, nitration, and chlorination processes, achieving high yields and purity (Feng Xiao-liang, 2006). Another study focuses on the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, highlighting the use of a POCl3/CH2Cl2/Et3N system as a selective chlorinating agent (Xia Liang, 2007).

Herbicidal Applications

Certain chloropyridine derivatives, including those related to 4-Chloro-3,5-dimethylpyridine, exhibit varying biological properties as herbicides. A study shows that the position of chlorine substitution significantly influences herbicidal activity, with different analogs demonstrating post-emergence and pre-emergence selectivities (T. A. Andrea et al., 1990).

Molecular Interactions and Bonding Studies

Studies have explored the molecular interactions and hydrogen bonding of compounds related to 4-Chloro-3,5-dimethylpyridine. For instance, the complex formation of 2-chloro-4-nitrobenzoic acid with amines, including 3,5-dimethylpyridine, offers insights into proton affinity and hydrogen bonding (M. Awad & M. M. Habeeb, 1996). Another study examines the structural and vibrational properties of two cyanopyridine derivatives, including a 4,6-dimethylpyridine variant, for potential antimicrobial and anticancer applications (M. J. Márquez et al., 2015).

Spectroscopy and Charge Transfer Studies

SERS (Surface-Enhanced Raman Spectroscopy) studies of 3,5-dimethylpyridine reveal insights into charge transfer mechanisms at different electrode potentials, contributing to the understanding of molecular interactions in spectroscopy (J. F. Arenas et al., 1998).

Catalysis

4-Chloro-3,5-dimethylpyridine derivatives are explored for their catalytic properties. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been studied as a recyclable catalyst for acylation of inert alcohols, shedding light on the reaction mechanisms and substrate scope (Zhihui Liu et al., 2014).

Safety And Hazards

While specific safety and hazard information for 4-Chloro-3,5-dimethylpyridine is not available, general safety measures for handling pyridine derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Pyridine derivatives are important in various fields, including medicinal chemistry. They are found in numerous bioactive molecules and are used as synthons for pharmaceutical products . Therefore, the development of new synthetic routes and the discovery of new properties of 4-Chloro-3,5-dimethylpyridine could be potential future directions.

properties

IUPAC Name

4-chloro-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZPYCAYJQTSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932107
Record name 4-Chloro-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-dimethylpyridine

CAS RN

143798-73-6
Record name 4-Chloro-3,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143798-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride was loaded into a reaction vessel equipped with a stirrer, a condenser, a dropping funnel, and a nitrogen bubbler. The temperature was lowered to 0-5ℑ C. and 3,5-lutidine was added dropwise, keeping the temperature between 0 and 10ℑ C. When the addition was complete the reaction mixture was refluxed for 18 hours. The mixture was cooled to 65ℑ C. and toluene (4 volumes) were added. 1.5 volumes of the mixture were distilled under vacuum. The heavy brown precipitate was collected by filtration. The crude product was recrystallized from methanol (3 volumes). Filtration afforded the product, 4-Chloro-3,5-Lutidine, as a beige solid, this was washed with methanol and dried under vacuum at 40ℑ C.; yield: 75%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RM Johnson - Journal of the Chemical Society B: Physical Organic, 1966 - pubs.rsc.org
Rates of reaction of halogeno- and nitro-pyridine N-oxides with sodium ethoxide in anhydrous ethanol have been measured and the Arrhenius parameters calculated and discussed.…
Number of citations: 13 pubs.rsc.org
T Xu, MD Wodrich, R Scopelliti, C Corminboeuf, X Hua - core.ac.uk
All manipulations were carried out under an inert N2 (g) atmosphere using glovebox techniques. Solvents were purified using a two-column solid-state purification system (Innovative …
Number of citations: 2 core.ac.uk
JE Gready, PM Hatton… - Journal of heterocyclic …, 1992 - Wiley Online Library
Fifty‐seven values for the ortho‐benzylic coupling constant 4 J MeCCH (henceforth denoted as 4 J OB ) were obtained for a variety of heteroaromatic systems. It was shown that a …
Number of citations: 17 onlinelibrary.wiley.com
N Kore, P Pazdera - Molecules, 2016 - mdpi.com
A method for preparation of a new stable Cu(I) catalyst supported on weakly acidic polyacrylate resin without additional stabilizing ligands is described. A simple and efficient …
Number of citations: 8 www.mdpi.com
H SAWANISHI, K TAJIMA… - Chemical and …, 1987 - jstage.jst.go.jp
Photolysis of 4-azidopyridines(7a-e) in the presence of methoxide ions resulted in ring expansion to give 5-methoxy-6H-1, 4-diazepines(10a-e), presumably via the azirine …
Number of citations: 23 www.jstage.jst.go.jp
SR Kasibhatla, K Hong, MA Biamonte… - Journal of medicinal …, 2007 - ACS Publications
Heat shock protein 90 (Hsp90) is a molecular chaperone protein implicated in stabilizing the conformation and maintaining the function of many cell-signaling proteins. Many oncogenic …
Number of citations: 155 pubs.acs.org
IPJ Höglund, S Silver, MT Engström… - Journal of medicinal …, 2006 - ACS Publications
Starting from two acridine compounds identified in a high-throughput screening campaign (1 and 2, Table 1), a series of 4-aminoquinolines was synthesized and tested for their …
Number of citations: 57 pubs.acs.org
N Kore - Org. Lett, 2001 - is.muni.cz
Catalysis by Cu (I) catalysts like Cul is very well known for various CC, CN, C-0 and similar oxidative coupling reactions, catalytic oxidation processes as well as for click chemistry …
Number of citations: 2 is.muni.cz
AM Wilders, J Henle, MC Haibach, R Swiatowiec… - ACS …, 2020 - ACS Publications
Biaryl phosphorinane ligands derived from addition of biaryl primary phosphines to trans,trans-dibenzylideneacetone (AlisonPhos and AliPhos) form highly active ligands for Pd-…
Number of citations: 15 pubs.acs.org
CS GIAM - Pyridine and Its Derivatives, Volume 14, Part 3 …, 2009 - books.google.com
Aminohalopyridines are obtained by the action of anhydrous halogen acids (hydrogen bromide or hydrogen iodide) on 3-hydroxyglutaronitriles, glutaconitriles or 1, 3-dicyano-2-…
Number of citations: 0 books.google.com

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